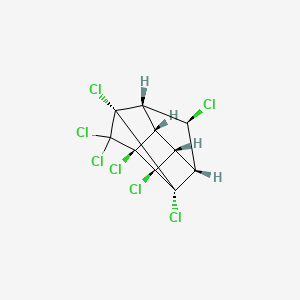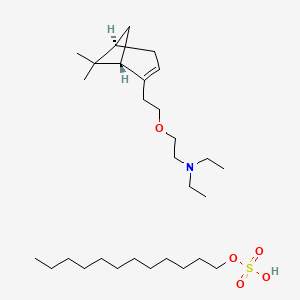
11-(2-Bromoethyl)tricosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2-Bromoethyl)tricosane is an organic compound that belongs to the class of alkyl bromides It is characterized by a long carbon chain with a bromine atom attached to the third carbon of the decyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Bromoethyl)tricosane typically involves the bromination of the corresponding alkane. One common method is the free radical bromination, where the decylpentadecane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 11-(2-Bromoethyl)tricosane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. The compound can participate in both (S_N1) and (S_N2) mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.
Reduction: The bromide can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Alcohols: When reacted with hydroxide ions, this compound forms the corresponding alcohol.
Ethers: Reaction with alkoxide ions results in the formation of ethers.
Amines: Amines can replace the bromine atom to form alkylamines.
科学研究应用
11-(2-Bromoethyl)tricosane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of surfactants and other materials that require long alkyl chains.
Biological Studies: It serves as a model compound for studying the behavior of long-chain alkyl bromides in biological systems.
作用机制
The mechanism of action of 11-(2-Bromoethyl)tricosane in chemical reactions involves the formation of a carbocation intermediate in (S_N1) reactions or a direct displacement in (S_N2) reactions. The bromine atom, being a good leaving group, facilitates these processes. In biological systems, the compound can interact with cellular membranes due to its hydrophobic long alkyl chain, potentially disrupting membrane integrity.
相似化合物的比较
- 2-Decyltetradecyl bromide
- 4-Decylhexadecyl bromide
- 5-Decylheptadecyl bromide
Comparison: 11-(2-Bromoethyl)tricosane is unique due to the specific positioning of the bromine atom on the third carbon of the decyl group. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, the branching position can affect the physical properties such as melting point and solubility, as well as the compound’s behavior in chemical reactions and applications in material science.
属性
分子式 |
C25H51B |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
11-(2-bromoethyl)tricosane |
InChI |
InChI=1S/C25H51Br/c1-3-5-7-9-11-13-14-16-18-20-22-25(23-24-26)21-19-17-15-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI 键 |
RPEIICZTMCCVTF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


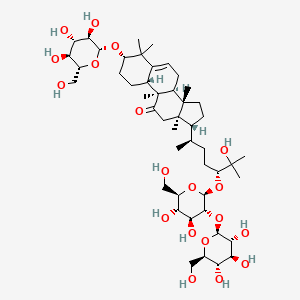
![1,2-b]Thiophene](/img/structure/B1496593.png)
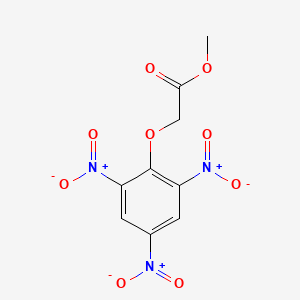


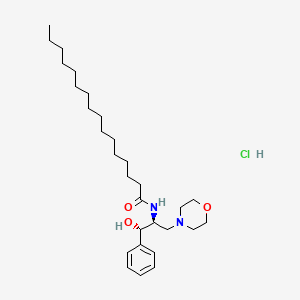
![2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene](/img/structure/B1496610.png)

![3-Oxazolidinyloxy, 2-[(8R)-11-hydroxy-15,15-dimethyl-11-oxido-6-oxo-8-[[(1-oxohexadecyl)oxy]methyl]-7,10,12-trioxa-15-azonia-11-phosphahexadec-1-yl]-4,4-dimethyl-2-undecyl-, inner salt](/img/structure/B1496619.png)
